YM 976

Descripción general

Descripción

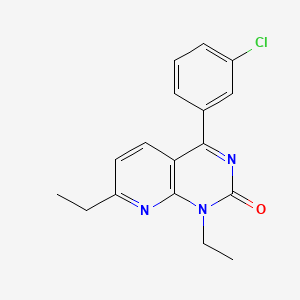

YM-976, también conocido por su nombre IUPAC 4-(3-Clorofenil)-1,7-dietilpirido[2,3-d]pirimidin-2(1H)-ona, es un inhibidor de la fosfodiesterasa 4. Este compuesto ha llamado la atención debido a sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades inflamatorias y el asma .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de YM-976 implica la reacción de 3-clorobenzaldehído con acetoacetato de etilo en presencia de acetato de amonio para formar 4-(3-clorofenil)-3-buten-2-ona. Este intermedio luego se hace reaccionar con guanidina para producir el producto final, YM-976 .

Métodos de Producción Industrial

La producción industrial de YM-976 sigue una ruta sintética similar, pero se optimiza para la producción a gran escala. Esto implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

YM-976 principalmente se somete a reacciones de sustitución debido a la presencia del grupo clorofenilo. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Típicamente implican nucleófilos como aminas o tioles.

Reacciones de Oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reacciones de Reducción: A menudo implican agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir varios derivados de amina de YM-976 .

Aplicaciones Científicas De Investigación

Pharmacological Applications

YM 976 has been extensively studied for its pharmacological properties, particularly its role in modulating immune responses and inflammation. The following table summarizes its key pharmacological applications:

| Application | Description |

|---|---|

| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines, thus reducing inflammation in various models. |

| Respiratory Diseases | Explored as a treatment for asthma and COPD due to its ability to enhance pulmonary function. |

| Drug Discovery | Used as a reference compound in the development of new pharmaceuticals targeting similar pathways. |

Mechanistic Studies

Research indicates that this compound enhances cAMP signaling pathways, which play a crucial role in various biological processes. This elevation is linked to:

- Reduced Cytokine Production : By enhancing cAMP levels, this compound decreases the release of inflammatory cytokines.

- Improved Pulmonary Function : Its application in respiratory conditions shows promise in ameliorating symptoms associated with airway inflammation.

Clinical Research Insights

While specific clinical trials involving this compound may be limited, its potential has been highlighted through various preclinical studies and case studies focusing on its effects on inflammatory pathways. For instance:

- Case Study Example : A study assessing the pharmacokinetic properties of this compound demonstrated its efficacy in modulating immune responses in animal models, suggesting potential benefits for human applications .

Mecanismo De Acción

YM-976 ejerce sus efectos al inhibir la fosfodiesterasa 4, una enzima responsable de la descomposición del monofosfato cíclico de adenosina. Al inhibir esta enzima, YM-976 aumenta los niveles de monofosfato cíclico de adenosina, lo que lleva a una reducción de la inflamación y a la modulación de la respuesta inmunitaria . Los objetivos moleculares incluyen células inmunitarias como los macrófagos y los linfocitos T, y las vías involucradas están principalmente relacionadas con la señalización del monofosfato cíclico de adenosina .

Comparación Con Compuestos Similares

Compuestos Similares

Rolipram: Otro inhibidor de la fosfodiesterasa 4 con propiedades antiinflamatorias similares.

Cilomilast: Se utiliza en el tratamiento de la enfermedad pulmonar obstructiva crónica.

Roflumilast: Un inhibidor de la fosfodiesterasa 4 más potente que se utiliza para la enfermedad pulmonar obstructiva crónica grave.

Singularidad de YM-976

YM-976 es único debido a su estructura química específica, que permite una disociación distintiva de las actividades antiinflamatorias de los efectos eméticos. Esto lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

YM 976, chemically known as 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, is a selective phosphodiesterase type 4 (PDE4) inhibitor with significant potential in therapeutic applications, particularly in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . This compound has been the subject of various studies exploring its biological activity, mechanism of action, and clinical implications.

Target and Inhibition

This compound primarily inhibits PDE4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases cAMP levels within cells, leading to enhanced anti-inflammatory responses. The increase in cAMP activates protein kinase A (PKA), which subsequently modulates various downstream signaling pathways associated with inflammation .

Biochemical Pathways

The key biochemical pathway influenced by this compound is the cAMP-PKA pathway. This pathway plays a crucial role in regulating immune responses and inflammation. Specifically, PDE4 inhibition results in:

- Increased phosphorylation of cAMP-responsive element binding protein (CREB) : This promotes the transcription of anti-inflammatory cytokines.

- Suppression of pro-inflammatory cytokines : The modulation of cytokine release from immune cells such as macrophages and T cells contributes to its therapeutic effects .

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various preclinical studies. For instance, it exhibited an effective dose (ED50) of approximately 2.8 mg/kg in animal models, comparable to other PDE4 inhibitors like rolipram . The compound's low emetogenicity is particularly noteworthy; it has a maximal non-emetic dose of 10 mg/kg, suggesting a favorable safety profile compared to rolipram .

Clinical Studies

A controlled trial assessed the efficacy of this compound in patients with COPD. Although the study was ultimately stopped for futility after an interim analysis indicated no significant improvement compared to placebo across various doses (0.1 mg, 0.4 mg, and 1.0 mg), some preliminary efficacy signals were observed at the highest dose for specific endpoints like forced expiratory volume (FEV) . These findings highlight the need for further investigation into optimal dosing and patient selection.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | This compound | Rolipram |

|---|---|---|

| IC50 (PDE4 inhibition) | 2.2 nM | 1.2 nM |

| ED50 (anti-inflammatory) | 2.8 mg/kg | 3.5 mg/kg |

| Max Non-Emetic Dose | 10 mg/kg | 1 mg/kg |

| Clinical Efficacy Signal | Not significant | N/A |

Study on Emetogenicity Mechanisms

Research investigating the mechanisms behind the low emetogenicity of this compound identified that its selective inhibition of PDE4 does not significantly penetrate the brain compared to rolipram. This difference may explain its reduced side effects related to nausea and vomiting .

Modulation of Immune Responses

Further studies have shown that this compound effectively modulates both innate and adaptive immune responses by reducing cytokine release from T helper cells (Th1, Th2, Th17). This regulatory effect underscores its potential utility in treating various inflammatory conditions .

Future Directions

Given its promising biological activity and safety profile, future research on this compound should focus on:

- Optimizing dosing regimens : Further clinical trials are needed to determine effective dosing strategies that maximize therapeutic benefits while minimizing side effects.

- Exploring combination therapies : Investigating the efficacy of this compound in combination with other anti-inflammatory agents could enhance treatment outcomes.

- Understanding pharmacokinetics : Detailed studies on the pharmacokinetics and pharmacodynamics will help elucidate its action in different patient populations.

Propiedades

IUPAC Name |

4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHXYNNKDDXKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C1)C(=NC(=O)N2CC)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424991 | |

| Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191219-80-4 | |

| Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191219-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YM-976 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-976 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GQT2M8W42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.